Pharmacokinetic profile of deuterium-labeled amitriptyline
Pharmacokinetic profile of deuterium-labeled amitriptyline
An In-Depth Technical Guide to the Pharmacokinetic Profile of Deuterium-Labeled Amitriptyline
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of deuterium into drug molecules represents a sophisticated approach to optimizing pharmacokinetic properties. This guide provides a comprehensive technical examination of the pharmacokinetic profile of deuterium-labeled amitriptyline, a tricyclic antidepressant. By exploring the foundational principles of the kinetic isotope effect (KIE), this document elucidates how deuteration can strategically alter metabolic pathways, leading to a modified absorption, distribution, metabolism, and excretion (ADME) profile. We will detail the rationale behind isotopic substitution, outline the key metabolic pathways of amitriptyline, and present detailed experimental protocols for comparative pharmacokinetic analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage isotopic labeling to enhance therapeutic candidates.
Introduction: The Principle of Deuteration in Drug Development
The substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a subtle yet powerful strategy in medicinal chemistry.[1] While chemically similar, the mass of a deuterium atom is approximately double that of a protium atom.[2] This mass difference leads to a lower vibrational frequency and a lower zero-point energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond, which can significantly slow down chemical reactions where C-H bond cleavage is the rate-determining step.[2][3] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[4][5]
In drug metabolism, many Phase I reactions, particularly those mediated by the Cytochrome P450 (CYP) enzyme superfamily, involve the oxidative cleavage of C-H bonds. By selectively placing deuterium at these metabolic "soft spots," the rate of metabolism can be attenuated.[4] This can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-Life (t½): Slower metabolism results in the drug remaining in circulation for a longer period.
-
Increased Systemic Exposure (AUC): A higher area under the plasma concentration-time curve indicates greater overall exposure to the drug.
-
Reduced Peak-to-Trough Fluctuations: A smoother pharmacokinetic profile can lead to more consistent therapeutic effects and potentially fewer side effects associated with high peak concentrations (Cmax).
-
Metabolic Shunting: Slowing one metabolic pathway can redirect the drug's metabolism through alternative pathways, potentially reducing the formation of toxic or unwanted metabolites.
The U.S. Food and Drug Administration (FDA) has recognized the potential of this approach, approving the first deuterated drug, deutetrabenazine, in 2017.[6][] The FDA often considers deuterated analogs as New Chemical Entities (NCEs), providing a distinct regulatory and patent pathway from the parent molecule.[6][8][9]
Amitriptyline: Pharmacology and Baseline Pharmacokinetics
Amitriptyline is a tricyclic antidepressant (TCA) that functions by inhibiting the reuptake of serotonin and norepinephrine at presynaptic terminals.[10] It is also used off-label for various conditions, including neuropathic pain and migraine prophylaxis.[11]
Standard Metabolism
Amitriptyline undergoes extensive first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 30-60%.[10][12] The primary metabolic pathways are catalyzed by two key CYP enzymes:[13][14][15]
-
N-Demethylation (via CYP2C19): Amitriptyline is demethylated at its tertiary amine to form its major active metabolite, nortriptyline.[11][13][16]
-
Hydroxylation (via CYP2D6): Amitriptyline is hydroxylated at the 10-position of its dibenzocycloheptene ring to form 10-hydroxyamitriptyline, a less active metabolite.[13][16]
Nortriptyline itself is an active antidepressant and is further metabolized, primarily by CYP2D6-mediated hydroxylation.[14] The genetic polymorphism of both CYP2C19 and CYP2D6 enzymes leads to significant inter-individual variability in amitriptyline plasma concentrations and clinical response.[11][13]
Rationale for Deuterating Amitriptyline
The N-demethylation of amitriptyline by CYP2C19 is a primary metabolic pathway involving the cleavage of C-H bonds on the N-methyl groups. Therefore, selective deuteration at these positions (e.g., creating Amitriptyline-d6, where both methyl groups are fully deuterated) is a logical strategy to slow this metabolic step. The anticipated outcome is a reduction in the rate of conversion to nortriptyline, potentially increasing the systemic exposure and half-life of the parent drug, amitriptyline.
Caption: Proposed metabolic pathways of amitriptyline vs. its deuterated analog.
Experimental Design for Pharmacokinetic Evaluation
A robust evaluation of a deuterated drug requires a direct comparison against its non-deuterated counterpart. The following sections outline the essential experimental workflows.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol provides a self-validating system for assessing the comparative pharmacokinetics in a preclinical model.
Objective: To determine and compare the key pharmacokinetic parameters of amitriptyline and amitriptyline-d6 following oral administration in Sprague-Dawley rats.
Methodology:
-
Animal Housing & Acclimatization:
-
Male Sprague-Dawley rats (n=12, weight 250-300g) are housed in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Animals are acclimatized for at least 7 days prior to the study.
-
-
Group Allocation (Crossover Design):
-
Animals are randomly assigned to two groups (n=6 per group).
-
Group 1: Receives amitriptyline hydrochloride (e.g., 10 mg/kg, p.o.) in the first phase, followed by a 7-day washout period, and then receives amitriptyline-d6 hydrochloride (10 mg/kg, p.o.) in the second phase.
-
Group 2: Receives the treatments in the reverse order. A crossover design minimizes inter-animal variability.
-
-
Dosing Formulation & Administration:
-
Test articles are dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) to a final concentration of 2 mg/mL.
-
Dosing is performed via oral gavage at a volume of 5 mL/kg. Animals are fasted overnight prior to dosing.
-
-
Blood Sampling:
-
Serial blood samples (~150 µL) are collected from the jugular vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Samples are collected into tubes containing K₂EDTA as an anticoagulant.
-
-
Plasma Preparation and Storage:
-
Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C.
-
The resulting plasma is transferred to clean polypropylene tubes and stored at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[17][18]
Objective: To simultaneously quantify amitriptyline, nortriptyline, and their deuterated analogs in rat plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of a working internal standard solution (e.g., a different deuterated analog like imipramine-d3, to ensure no interference).
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for each analyte and internal standard are used for quantification (e.g., Amitriptyline: Q1 278.2 -> Q3 91.1).
-
-
Method Validation:
-
The method must be validated according to FDA guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[17]
-
Caption: A streamlined workflow from in vivo study to final data analysis.
Data Analysis and Expected Outcomes
Pharmacokinetic parameters are calculated from the plasma concentration-time data using software such as Phoenix WinNonlin. A non-compartmental analysis is typically sufficient.
Caption: The causal relationship from isotopic substitution to pharmacokinetic changes.
Comparative Pharmacokinetic Data
The primary output is a comparison of key pharmacokinetic parameters between the deuterated and non-deuterated forms of amitriptyline. The data presented below is hypothetical but represents a scientifically plausible outcome based on the KIE.
| Parameter | Amitriptyline (Standard) | Amitriptyline-d6 (Expected) | % Change | Rationale |
| Cmax (ng/mL) | 150 | ~165 | +10% | Slower first-pass metabolism may slightly increase peak concentration. |
| Tmax (hr) | 4.0[12] | ~4.5 | +12.5% | Slower absorption or metabolism may slightly delay the time to peak. |
| AUC₀-∞ (ng·hr/mL) | 1800 | ~2700 | +50% | Slower clearance leads to significantly greater total drug exposure. |
| Half-Life (t½, hr) | 21[10][12] | ~31.5 | +50% | Slower metabolic clearance directly prolongs the elimination half-life. |
| Clearance (CL, L/hr/kg) | 0.7[19] | ~0.47 | -33% | Reduced rate of metabolism decreases the volume of plasma cleared of the drug per unit time. |
| Nortriptyline AUC | High | Lower | Varies | Slower N-demethylation directly reduces the formation of the nortriptyline metabolite. |
Note: Standard PK values are sourced from literature for context.[10][12][19] Expected values for Amitriptyline-d6 are illustrative.
Conclusion and Implications for Drug Development
The strategic deuteration of amitriptyline at its sites of N-demethylation presents a viable approach to modifying its pharmacokinetic profile. By leveraging the kinetic isotope effect, a deuterated analog is expected to exhibit a longer half-life, increased systemic exposure, and reduced clearance compared to the parent drug.[1] This could translate into a more favorable dosing regimen (e.g., once-daily), improved patient compliance, and a more consistent therapeutic window. The reduction in the formation of the active metabolite, nortriptyline, could also alter the overall pharmacological effect, which requires careful clinical evaluation. The detailed experimental and bioanalytical protocols provided herein offer a robust framework for researchers and drug developers to rigorously evaluate the potential of deuterated compounds as improved therapeutic agents.
References
-
Thour, A., & Marwaha, R. (2023). Amitriptyline. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Brockmöller, J., Meineke, I., & Kirchheiner, J. (2021). Effects of Genetic Polymorphism in CYP2D6, CYP2C19, and the Organic Cation Transporter OCT1 on Amitriptyline Pharmacokinetics in Healthy Volunteers and Depressive Disorder Patients. Frontiers in Pharmacology, 12, 667539. Retrieved from [Link]
-
Hicks, J. K., Sangkuhl, K., Swen, J. J., Ellingrod, V. L., Müller, D. J., Shimoda, K., Bishop, J. R., reformulated, C. P. I. C. (2017). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. National Center for Biotechnology Information. Retrieved from [Link]
-
Bioscientia. (n.d.). Deuterated Drugs. Bioscientia. Retrieved from [Link]
-
Patel, B., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2011). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 3(6), 46-64. Retrieved from [Link]
-
Timmins, G. S. (2014). The kinetic isotope effect in the search for deuterated drugs. Expert Opinion on Drug Discovery, 9(5), 471-476. Retrieved from [Link]
-
Gant, T. G. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 57(3), 239-240. Retrieved from [Link]
-
Shulgin, A. T., & Jacob, P. (1982). Synthesis of deuterium labeled tryptamine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 19(6), 743-749. Retrieved from [Link]
-
Mifsud Buhagiar, L., Sammut, C., Fenech, A., Serracino-Inglott, A., Azzopardi, L. M., & Laferla, G. (2019). Practical LC–MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy-metabolites in human serum. Biomedical Chromatography, 33(11), e4679. Retrieved from [Link]
-
FDA Law Blog. (2017, July 16). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. Retrieved from [Link]
-
Mutlib, A. E. (2013). The kinetic isotope effect in the search for deuterated drugs. Drug Metabolism and Disposition, 41(1), 1-10. Retrieved from [Link]
-
Wikipedia. (n.d.). Amitriptyline. Retrieved from [Link]
- Google Patents. (n.d.). CN104030917A - Preparation method of amitriptyline hydrochloride intermediate o-phenethyl benzoic acid.
-
Eugenomic. (n.d.). Amitriptyline / nortriptyline. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube. Retrieved from [Link]
-
Mifsud Buhagiar, L., Sammut, C., Fenech, A., Serracino-Inglott, A., Azzopardi, L. M., & Laferla, G. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical Chromatography, 33(11), e4679. Retrieved from [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584. Retrieved from [Link]
-
ResearchGate. (n.d.). compartmental pharmacokinetics of amitriptyline after oral.... Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
ClinPGx. (n.d.). Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. Retrieved from [Link]
-
Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (1998). Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes. Psychopharmacology, 135(3), 273-279. Retrieved from [Link]
-
Lin, H., Kenaan, C., & Hollenberg, P. F. (2012). Metabolism and bioactivation of the tricyclic antidepressant amitriptyline in human liver microsomes and human urine. Drug Metabolism and Disposition, 40(3), 548-558. Retrieved from [Link]
-
Mándity, I. M., Martinek, T. A., & Fülöp, F. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 523. Retrieved from [Link]
-
SA Pathology. (n.d.). AMITRIPTYLINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase extraction with HPLC-DAD selective detection of amitriptyline and nortriptyline in human breast milk. Retrieved from [Link]
-
De Feyter, H. M., Behar, K. L., & de Graaf, R. A. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. Metabolites, 11(1), 32. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amitriptyline precursor 51 from 1‐bromo‐2‐(bromomethyl)benzene and CO2 in continuous flow. Retrieved from [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Portico [access.portico.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. bioscientia.de [bioscientia.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 10. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of Genetic Polymorphism in CYP2D6, CYP2C19, and the Organic Cation Transporter OCT1 on Amitriptyline Pharmacokinetics in Healthy Volunteers and Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amitriptyline - Wikipedia [en.wikipedia.org]
- 13. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. eugenomic.com [eugenomic.com]
- 15. ClinPGx [clinpgx.org]
- 16. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicinesinformation.co.nz [medicinesinformation.co.nz]
